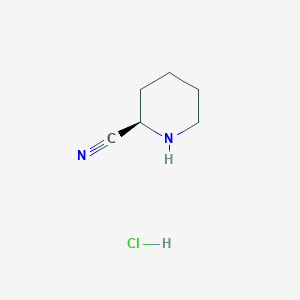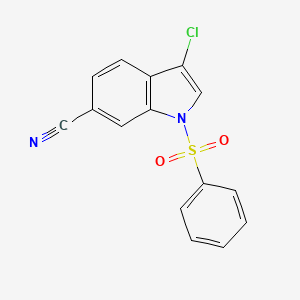![molecular formula C28H19NO4 B13651014 4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)
4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple formyl groups and a biphenyl backbone, making it a valuable molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction of biphenyl derivatives with formyl-substituted aniline compounds. The reaction is usually carried out under nitrogen protection to prevent oxidation, and strong polar aprotic solvents are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive formyl groups. These groups can form covalent bonds with other molecules, making the compound useful in cross-linking and polymerization processes. The biphenyl backbone provides structural stability and rigidity, enhancing the compound’s performance in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’‘-Bis[bis(4-formylphenyl)amino]-1,1’:4’,1’‘-terphenyl-2’,5’-dicarbaldehyde
- 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene
- 4,7-Bis{4-[N,N-bis(4-formylphenyl)amino]phenyl}-2,1,3-benzothiadiazole
Uniqueness
4’-(Bis(4-formylphenyl)amino)-[1,1’-biphenyl]-3,5-dicarbaldehyde is unique due to its specific arrangement of formyl groups and biphenyl structure, which provides distinct reactivity and stability compared to similar compounds. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
Propiedades
Fórmula molecular |
C28H19NO4 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
5-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H19NO4/c30-16-20-1-7-26(8-2-20)29(27-9-3-21(17-31)4-10-27)28-11-5-24(6-12-28)25-14-22(18-32)13-23(15-25)19-33/h1-19H |
Clave InChI |
JOTLPBQCCJQSDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)





